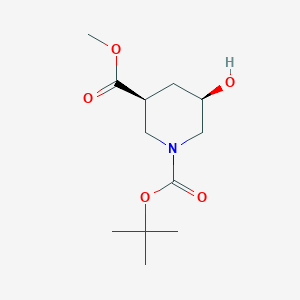

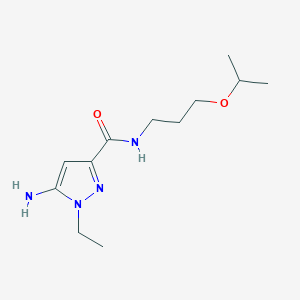

![molecular formula C22H25N5O3S B2465654 1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899939-97-0](/img/structure/B2465654.png)

1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound like this would likely involve several steps, each introducing different parts of the molecule. The exact method would depend on the specific reagents and conditions used. Multicomponent reactions, such as the Knoevenagel–Michael protocol, are often used for the synthesis of complex molecules .Molecular Structure Analysis

Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are commonly used to analyze the structure of a compound . These can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Physical And Chemical Properties Analysis

This could include determining the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. Spectroscopic techniques can also provide information about the compound’s electronic structure and chemical bonds .Scientific Research Applications

Synthesis and Anticancer Activity

One research area explores the synthesis and anticancer activities of pyridine and thiazolopyrimidine derivatives. These compounds are synthesized using various reactions, including condensation with thiourea, bromoacetic acid, and aromatic aldehydes, resulting in a variety of derivatives with potential anticancer activities. This study highlights the chemical diversity and potential therapeutic applications of these compounds in cancer treatment (Hammam, Sharaf, & El-Hafez, 2001).

Electron Transport Layer in Polymer Solar Cells

Another application involves the use of a novel alcohol-soluble n-type conjugated polyelectrolyte as an electron transport layer in inverted polymer solar cells. This material, due to its electron-deficient nature and planar structure, shows high conductivity and electron mobility, enhancing power conversion efficiency and facilitating electron extraction. This highlights the compound's potential in improving solar cell performance (Hu et al., 2015).

Synthesis of Pyrazolopyrimidines from Acetylenic β-Diketones

Research on the synthesis of pyrazolopyrimidines from acetylenic β-diketones reveals a method for creating 5-aryl-2-phenylpyrazolopyrimidine-7(6H)-thiones, which upon further reactions yield various derivatives. This work contributes to the chemical synthesis literature by providing new pathways for creating structurally diverse pyrazolopyrimidines, with potential implications in drug development and material science (Marei, Aly, & Mishrikey, 1992).

Antihypertensive Agents

A series of thienopyrimidine derivatives have been synthesized and evaluated for their antihypertensive effects, comparing favorably with vasodilator standards. This research indicates the therapeutic potential of thienopyrimidine derivatives as antihypertensive agents, suggesting a new class of medications for managing hypertension (Russell et al., 1988).

Anticonvulsant Properties of N-Mannich Bases

The anticonvulsant properties of new derivatives of pyrrolidine-2,5-dione have been studied, showing significant protection against seizures in mice. This research opens avenues for the development of new antiepileptic drugs based on pyrrolidine-2,5-dione derivatives, demonstrating their potential utility in treating epilepsy (Rybka et al., 2016).

properties

IUPAC Name |

1,3,6-trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-15-13-23-20-18(21(29)25(3)22(30)24(20)2)19(15)31-14-17(28)27-11-9-26(10-12-27)16-7-5-4-6-8-16/h4-8,13H,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKNHEVCQZMZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

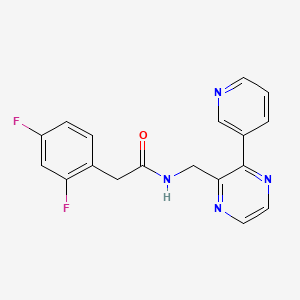

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)

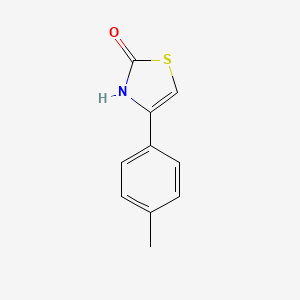

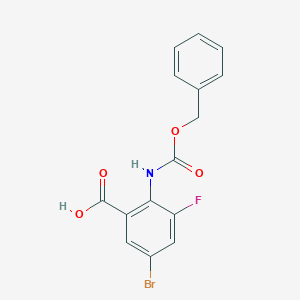

![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)

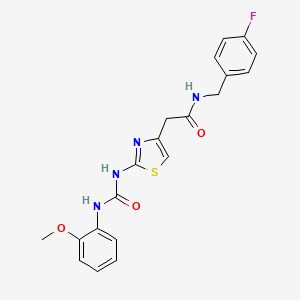

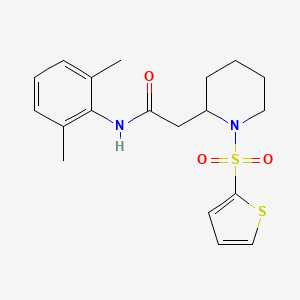

![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)

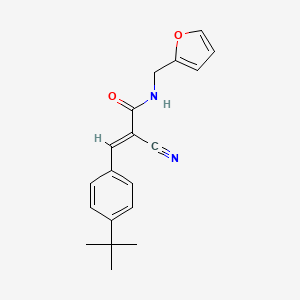

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)